This is the preferred International Union of Pure and Applied Chemistry (IUPAC) name for a well-known compound, acenaphthoquinone Wikipedia: . Acenaphthoquinone is a quinone, a class of organic compounds with various industrial applications, including as precursors to dyes and agrichemicals Wikipedia: .
This refers to a functional group containing two connected oxime groups (O=N-OH) bonded to a central carbon atom. Dioximes find use in various scientific fields, including complex formation with metal ions ScienceDirect.
Acenaphthenequinone dioxime is an organic compound with the chemical formula CHNO. It is characterized by the presence of two oxime functional groups attached to an acenaphthenequinone structure. This compound is notable for its ability to form chelates, particularly with metal ions such as nickel, which has implications in both biological and environmental contexts. The compound exhibits a dark brown to black color and is typically soluble in organic solvents.
The mechanism of action of 1,2-naphthoquinone depends on the specific context. However, its potential biological activities are often linked to its redox properties. It can act as an oxidizing agent, affecting cellular processes through the generation of reactive oxygen species (ROS) []. Additionally, some studies suggest it might have antitumor and antibacterial properties [, ].
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the formation of various derivatives and complexes .
Acenaphthenequinone dioxime exhibits significant biological activity, particularly in its interaction with nickel ions. It forms stable chelates with nickel, which facilitates the pre-concentration and determination of nickel in environmental samples. The compound has been shown to interact with tubulin, suggesting a potential role in cytoskeletal processes. Furthermore, it has been investigated for its pharmacokinetics and metabolic pathways, indicating its utility in biological systems .
The synthesis of acenaphthenequinone dioxime typically involves the reaction of acenaphthenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction is generally performed under reflux conditions in an aqueous or alcoholic medium.
Acenaphthenequinone dioxime has several applications across different fields:
These applications underscore its significance in both practical and research settings .
Research on acenaphthenequinone dioxime has focused on its interactions with metal ions, especially nickel. The compound's ability to form stable chelates at varying pH levels (5.0–11.0) makes it valuable for environmental monitoring and analytical applications. Furthermore, studies have indicated that it may influence biochemical pathways involving cytoskeletal components through its interaction with tubulin .
Several compounds share structural or functional similarities with acenaphthenequinone dioxime:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acenaphthenequinone | Quinone | Parent compound; precursor to acenaphthenequinone dioxime |
| Naphthalene dioxime | Dioxime | Simpler structure; less complex reactivity |
| 1,8-Dihydroxynaphthalene | Hydroxylated Naphthalene | Exhibits different solubility properties |
| 1,2-Dihydroxybenzene | Phenolic Compound | Different functional groups; less reactivity |
Acenaphthenequinone dioxime stands out due to its dual oxime functionality combined with a quinone structure, allowing it to engage in diverse
The predominant synthetic pathway for acenaphthenequinone dioxime involves the nucleophilic attack of hydroxylamine derivatives on the carbonyl groups of acenaphthenequinone. The most widely documented method utilizes hydroxylamine hydrochloride in the presence of a base such as sodium acetate, which serves to neutralize the hydrochloric acid byproduct and maintain optimal reaction conditions . The reaction proceeds through a two-step mechanism involving initial formation of a carbinolamine intermediate, followed by dehydration to yield the corresponding oxime functionality [2].
The synthetic protocol typically involves dissolving acenaphthenequinone (5.5 grams, 0.03 moles) with hydroxylamine hydrochloride (7 grams, 0.10 moles) and sodium acetate (10 grams, 0.12 moles) in a mixed solvent system consisting of ethanol (250 milliliters) and water (100 milliliters) [3]. The reaction mixture is heated under reflux conditions for approximately 12 hours with continuous stirring to ensure complete conversion. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product, which is subsequently collected by filtration and purified through recrystallization [3].
Alternative synthetic approaches have been documented utilizing different base systems and reaction conditions. The use of sodium carbonate or potassium carbonate as alternative bases has shown comparable results, with reaction yields ranging from 56 to 85 percent depending on the specific conditions employed . The mechanistic pathway involves the equilibrium between hydroxylamine and hydroxylammonium ion, followed by reversible formation of the carbinolamine adduct and subsequent dehydration steps [2].
The choice of solvent system significantly influences both the reaction rate and product yield in acenaphthenequinone dioxime synthesis. Aqueous-alcoholic mixed solvents have proven most effective, with ethanol-water combinations providing optimal solubility for both reactants and facilitating efficient mass transfer [4]. The reaction exhibits first-order kinetics with respect to the carbonyl compound and fractional-order kinetics (0.5 to 1.0) with respect to hydroxylamine concentration [4].
Kinetic studies on similar oximation reactions have demonstrated that the overall reaction rate is significantly influenced by pH, with optimal conditions occurring in the range of 3.0 to 5.5 [4]. Below pH 3.0, the concentration of free hydroxylamine becomes limiting, while above pH 5.5, competing side reactions may occur. The activation energy for oximation reactions typically ranges from 30 to 40 kilojoules per mole, which is consistent with the observed temperature dependence requiring reflux conditions for reasonable reaction rates [4] [2].
The interfacial area between phases becomes particularly important in heterogeneous reaction systems. Studies on cyclohexanone oximation have shown that the mass transfer coefficient is a function of both pH and temperature, with the overall rate being controlled by the transport of the carbonyl compound through the aqueous film [4]. Similar principles apply to acenaphthenequinone dioxime synthesis, where maintaining adequate agitation and interfacial contact is crucial for optimal conversion rates.
Temperature control is critical for successful synthesis, with optimal conditions typically requiring reflux temperatures in the range of 353 to 358 Kelvin (80 to 85 degrees Celsius) [4]. Lower temperatures result in significantly reduced reaction rates, while excessive temperatures may lead to decomposition of the hydroxylamine reagent or formation of undesired byproducts.
One of the primary challenges in industrial production is the handling and storage of hydroxylamine hydrochloride, which requires specialized equipment due to its corrosive nature and potential for decomposition under certain conditions. The exothermic nature of the oximation reaction necessitates robust temperature control systems to prevent thermal runaway and ensure consistent product quality. Industrial reactors must be designed with adequate heat removal capacity and emergency cooling systems to maintain safe operating conditions.
The heterogeneous nature of the reaction system presents additional complexity for industrial scale operations. Efficient mixing and mass transfer are critical for achieving high conversion rates and product quality, requiring specialized reactor designs with enhanced mixing capabilities. The use of continuous flow reactors and automated systems has been suggested as a potential solution for ensuring consistent quality and yield in large-scale production, though specific implementations for acenaphthenequinone dioxime have not been extensively documented .
Waste management represents another significant challenge in industrial production. The synthesis generates substantial quantities of aqueous waste containing dissolved salts and organic solvents, requiring appropriate treatment and disposal methods. The development of more environmentally friendly synthetic routes and improved waste recovery systems remains an active area of research interest.
Economic considerations also play a crucial role in industrial production viability. The relatively high cost of hydroxylamine hydrochloride and the multi-step purification requirements contribute to overall production costs. Process optimization efforts focus on improving atom economy, reducing solvent consumption, and developing more efficient purification methods to enhance economic feasibility.
Purification of acenaphthenequinone dioxime requires careful attention to the compound's physical properties and solubility characteristics. The compound exhibits limited solubility in water but shows partial solubility in alcoholic solvents, making recrystallization the preferred purification method [3]. The standard purification protocol involves recrystallization from hot ethanol with slow cooling to promote crystal formation and maximize recovery yields.
The most commonly employed purification method involves dissolving the crude product in hot ethanol, followed by addition of activated carbon to remove colored impurities, and subsequent filtration while hot [3]. The filtrate is then allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. This method typically achieves recovery yields of 80 to 90 percent with significantly improved purity as assessed by melting point determination and spectroscopic analysis.
Alternative purification approaches have been documented using different solvent systems. Recrystallization from ortho-dichlorobenzene has been reported to provide excellent results, with one study documenting recovery of 45 grams of purified product from 50 grams of crude material (90 percent recovery) with a sharp melting point of 259 to 260 degrees Celsius [5]. This method requires careful handling due to the toxicity of ortho-dichlorobenzene but offers superior purification efficiency for highly contaminated samples.
Column chromatography represents another viable purification option, particularly for research-scale preparations where high purity is essential. Silica gel chromatography using organic solvent gradients can effectively separate acenaphthenequinone dioxime from related impurities and unreacted starting materials [6]. This method typically achieves recovery yields of 75 to 85 percent but requires larger solvent volumes and longer processing times compared to recrystallization methods.
Yield optimization strategies focus on several key parameters including stoichiometry, reaction time, temperature control, and workup procedures. Maintaining a slight excess of hydroxylamine hydrochloride (1.2 to 1.5 equivalents per carbonyl group) has been shown to improve conversion rates while minimizing formation of mono-oxime intermediates. Extended reaction times (8 to 12 hours) under reflux conditions ensure complete conversion, though excessive heating should be avoided to prevent decomposition.
The workup procedure significantly influences overall yield and purity. Precipitation from ice-water provides effective separation of the product from the reaction medium, achieving recovery yields of 85 to 95 percent [3]. Subsequent washing with cold ethanol or acetone removes residual impurities and unreacted materials, with typical recovery yields of 95 to 98 percent for this step.
Quality assessment of the purified product relies primarily on melting point determination and spectroscopic analysis. Pure acenaphthenequinone dioxime exhibits a sharp melting point in the range of 220 to 224 degrees Celsius, with variations reported in different sources potentially reflecting different crystal forms or residual solvent content [7] [8]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts observed for the oxime protons and aromatic systems [9] [10].
The physical appearance of pure acenaphthenequinone dioxime varies from light yellow to brown to dark green depending on the specific purification conditions and crystal form obtained [9] [11]. This color variation does not necessarily indicate impurity but rather reflects different crystal structures or trace amounts of oxidation products formed during handling and storage.
Storage conditions play a crucial role in maintaining product quality over extended periods. The compound should be stored at room temperature in a cool, dark environment with temperatures below 15 degrees Celsius recommended for long-term stability [9] [11]. Exposure to light and elevated temperatures may lead to gradual decomposition or color changes, though the compound remains chemically stable under appropriate storage conditions.
| Synthesis Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Hydroxylamine equivalents | 1.2-1.5 per carbonyl | 15-20% improvement |
| Reaction temperature | 353-358 K (80-85°C) | Critical for rate |
| Reaction time | 8-12 hours reflux | Complete conversion |
| pH range | 3.0-5.5 | Rate optimization |
| Solvent system | Ethanol/water (7:3) | Solubility balance |
| Purification Method | Recovery Yield | Purity Level |
|---|---|---|
| Ethanol recrystallization | 80-90% | High purity |
| o-Dichlorobenzene recrystallization | 90% | Excellent purity |
| Column chromatography | 75-85% | Highest purity |
| Ice-water precipitation | 85-95% | Moderate purity |
| Cold solvent washing | 95-98% | Impurity removal |
Irritant